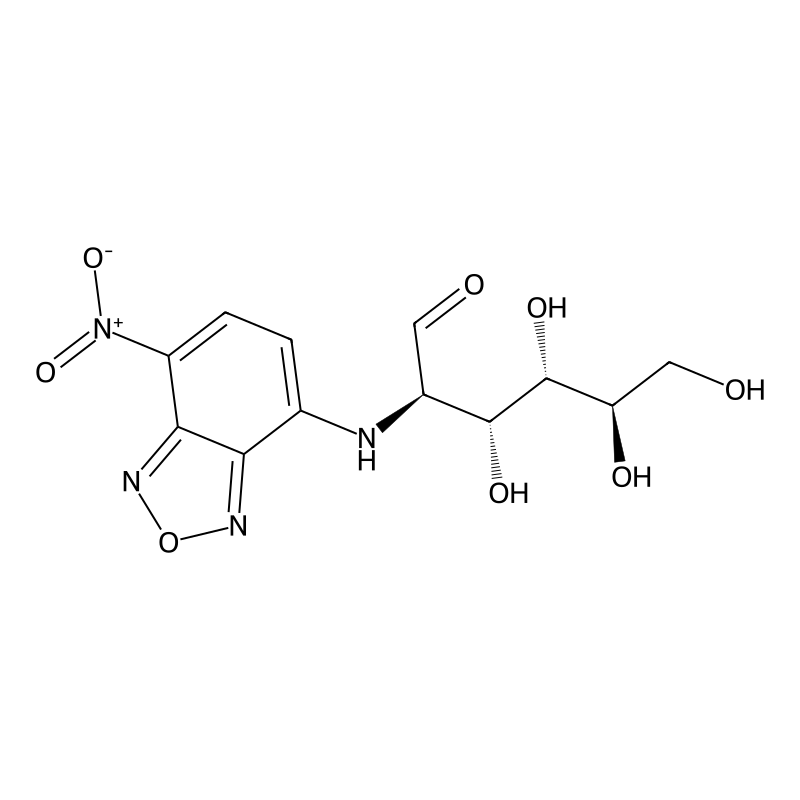

2-Nbdg

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

2-NBDG is a fluorescently labeled deoxyglucose derivative engineered to monitor cellular glucose uptake and metabolic flux [1]. By substituting the hydroxyl group at the C-2 position with a 7-nitrobenzofurazan (NBD) fluorophore, the molecule retains its ability to enter cells via glucose transporters and interact with hexokinase [1]. In laboratory and industrial workflows, 2-NBDG serves as a non-radioactive tracer for evaluating metabolic reprogramming in oncology, diabetes research, and neurobiology, offering a direct optical readout of cellular energy demand compatible with standard 488 nm laser excitation [1].

Substituting 2-NBDG with its structural isomer 6-NBDG or radiolabeled analogs compromises assay intent and workflow feasibility. 6-NBDG carries the fluorophore at the C-6 position, sterically blocking hexokinase-mediated phosphorylation; it merely measures transient transport and rapidly diffuses out of the cell, failing to capture net metabolic flux[1]. Conversely, while [3H]-2-DG and [18F]-FDG share the C-6 phosphorylation mechanism of 2-NBDG, they require destructive cell lysis or specialized radiation infrastructure, eliminating the possibility of real-time, single-cell optical tracking [1]. Procurement must specifically target 2-NBDG when the protocol demands intracellular fluorescent trapping coupled with single-cell resolution.

Hexokinase-Mediated Intracellular Trapping (2-NBDG vs. 6-NBDG)

2-NBDG is phosphorylated at the C-6 position by intracellular hexokinase, forming 2-NBDG-6-phosphate, which effectively traps the fluorophore inside the cell and prevents efflux [1]. In stark contrast, its structural isomer 6-NBDG carries the bulky fluorophore at the C-6 position, sterically blocking hexokinase phosphorylation. Consequently, 6-NBDG only measures transient membrane transport and rapidly diffuses back out of the cytoplasm [1].

| Evidence Dimension | Intracellular metabolic trapping via phosphorylation |

| Target Compound Data | 2-NBDG is actively phosphorylated by hexokinase, yielding cumulative intracellular retention. |

| Comparator Or Baseline | 6-NBDG exhibits 0% phosphorylation and relies solely on transient transporter equilibrium. |

| Quantified Difference | 2-NBDG provides a stable signal representing net metabolic flux, whereas 6-NBDG diffuses out of the cell without metabolic retention. |

| Conditions | In vitro cellular glucose uptake and metabolism assays. |

Buyers must select 2-NBDG for assays designed to measure cumulative glucose metabolism and viability, rather than mere membrane transport dynamics.

Single-Cell Optical Resolution vs. Bulk Scintillation (2-NBDG vs. [3H]-2-DG)

While[3H]-2-DG is the traditional radiolabeled standard for glucose uptake, its radioactive nature restricts data acquisition to bulk population averages via destructive cell lysis and scintillation counting [1]. 2-NBDG provides comparable uptake tracking but enables multiparametric flow cytometry and confocal microscopy (excitation ~465 nm / emission ~540 nm) [1]. This optical readout allows researchers to isolate metabolically hyperactive subpopulations from heterogeneous mixtures, which is impossible with bulk radiotracers.

| Evidence Dimension | Assay resolution and readout modality |

| Target Compound Data | 2-NBDG enables single-cell spatial and quantitative resolution via fluorescence. |

| Comparator Or Baseline | [3H]-2-DG is restricted to bulk lysate scintillation counting. |

| Quantified Difference | Shift from bulk population averaging to single-cell metabolic profiling. |

| Conditions | Heterogeneous cell population analysis (e.g., tumor microenvironments). |

Essential for procurement in single-cell screening workflows where bulk assays obscure critical subpopulation metabolic differences.

Operational Viability and Infrastructure Independence (2-NBDG vs. [18F]-FDG)

[18F]-FDG requires a local cyclotron due to its extremely short 109-minute half-life, alongside stringent radiation safety protocols and specialized PET/autoradiography equipment [1]. 2-NBDG provides a stable, off-the-shelf alternative that can be stored at -20°C for up to 12 months[1]. This allows standard BSL-2 laboratories to conduct high-throughput metabolic screening without the prohibitive overhead of radiochemistry infrastructure.

| Evidence Dimension | Reagent stability and infrastructure dependence |

| Target Compound Data | 2-NBDG has a shelf life of ≥12 months at -20°C and utilizes standard optical readers. |

| Comparator Or Baseline | [18F]-FDG has a 109-minute half-life and requires cyclotron generation. |

| Quantified Difference | Complete elimination of radioactive decay constraints and specialized handling costs. |

| Conditions | Routine laboratory procurement and assay scheduling. |

Drastically lowers the barrier to entry and cost-per-assay for high-throughput metabolic screening campaigns.

High-Throughput Flow Cytometry for Oncology Profiling

Because 2-NBDG is trapped intracellularly and provides single-cell resolution, it is the appropriate choice for flow cytometric screening of tumor cell lines to identify glycolytic shifts (Warburg effect) and evaluate the efficacy of metabolic inhibitors in heterogeneous populations [1].

Real-Time Live-Cell Fluorescence Microscopy

Leveraging its compatibility with standard 488 nm argon lasers, 2-NBDG is utilized for live-cell confocal imaging to track spatial and temporal glucose uptake dynamics in primary neuronal and astrocytic cultures without the need for destructive cell lysis [1].

Non-Radioactive Microplate Screening Assays

For industrial drug discovery workflows targeting metabolic disorders, 2-NBDG allows for scalable, 96- or 384-well microplate assays to screen insulin mimetics or GLUT modulators, bypassing the regulatory and disposal costs associated with [3H]-2-DG [2].

References

- [1] Zou C, et al. '2-NBDG as a fluorescent indicator for direct glucose uptake measurement.' Journal of Biochemical and Biophysical Methods, 64(3), 2005, 207-215.

- [2] Millon SR, et al. 'Uptake of 2-NBDG as a method to monitor therapy response in breast cancer cell lines.' Breast Cancer Research and Treatment, 126(1), 2011, 55-62.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2. K. Yamada, M. Saito, H. Matsuoka, et al. A real-time method of imaging glucose uptake in single, living mammalian cells. Nature Protocols 2(3), 753-763 (2007).

3. N. Nitin, A. L. Carlson, T. Muldoon, et al. Molecular imaging of glucose uptake in oral neoplasia following topical application of fluorescently labeled deoxy-glucose. International Journal of Cancer 124(11), 1-20 (2009).

4. N. Thekkek, D. M. Maru, A. D. Polydorides, et al. Pre-clinical evaluation of fluorescent deoxyglucose as a topical contrast agent for the detection of Barrett’s-associated neoplasia during confocal imaging. Technol.Cancer Res.Treat. 10(5), 431-441 (2011).

Explore Compound Types